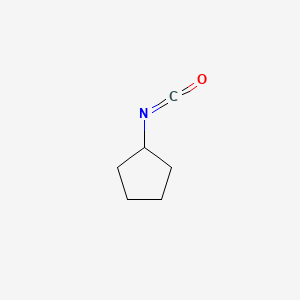
5-氯-2-硝基苯甲酸甲酯
概述
描述
Methyl 5-chloro-2-nitrobenzoate: is an organic compound with the molecular formula C8H6ClNO4 . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom and a nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
科学研究应用
Methyl 5-chloro-2-nitrobenzoate has several applications in scientific research:
作用机制
Target of Action
Methyl 5-chloro-2-nitrobenzoate is a complex organic compound that is often used in the synthesis of other compounds . The primary targets of this compound are typically other organic molecules in a chemical reaction. The exact target can vary depending on the specific reaction or synthesis process in which it is used.
Mode of Action
The mode of action of Methyl 5-chloro-2-nitrobenzoate is primarily through its reactivity as an electrophile. The nitro group (-NO2) and the ester group (-CO2CH3) attached to the benzene ring can participate in various chemical reactions, making this compound versatile in organic synthesis .
Biochemical Pathways
It can be used to synthesize other compounds that may participate in such pathways .
Result of Action
The result of Methyl 5-chloro-2-nitrobenzoate’s action is typically the formation of a new organic compound. The exact product depends on the reactants and conditions of the reaction .
Action Environment
The action of Methyl 5-chloro-2-nitrobenzoate can be influenced by various environmental factors. For example, the temperature and pH can affect the rate and outcome of the reaction. Additionally, the presence of other compounds can also influence the reaction . It’s also important to note that this compound should be handled with care due to its potential toxicity .
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 5-chlorobenzoate: The synthesis of methyl 5-chloro-2-nitrobenzoate can be achieved by nitrating methyl 5-chlorobenzoate.
Esterification of 5-chloro-2-nitrobenzoic acid: Another method involves the esterification of 5-chloro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of methyl 5-chloro-2-nitrobenzoate typically involves large-scale nitration and esterification processes under controlled conditions to ensure high yield and purity. The reaction parameters such as temperature, concentration of reagents, and reaction time are optimized to achieve efficient production.
化学反应分析
Types of Reactions:
Reduction: Methyl 5-chloro-2-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group, forming methyl 5-chloro-2-aminobenzoate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Reduction: Methyl 5-chloro-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
相似化合物的比较
Methyl 4-chloro-2-nitrobenzoate: Similar structure but with the chlorine atom at the para position relative to the nitro group.
Methyl 3-chloro-2-nitrobenzoate: Chlorine atom at the meta position relative to the nitro group.
Methyl 5-bromo-2-nitrobenzoate: Bromine atom instead of chlorine.
Uniqueness: Methyl 5-chloro-2-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. The ortho positioning of the nitro group relative to the chlorine atom makes it distinct from its para and meta counterparts, affecting its behavior in chemical reactions and interactions with biological targets .
属性
IUPAC Name |
methyl 5-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)6-4-5(9)2-3-7(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBJHRKCUKTQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044948 | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51282-49-6 | |
| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51282-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051282496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-chloro-2-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-chloro-2-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 5-CHLORO-2-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T5D4K1V51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the conformation of Methyl 5-chloro-2-nitrobenzoate?
A1: The abstract highlights that the nitro and acetoxy groups in Methyl 5-chloro-2-nitrobenzoate are not coplanar with the benzene ring. Instead, they are twisted out of the plane by [29.4° and 49.7°, respectively]. [] This non-planarity can influence the molecule's overall shape and potentially affect its packing in the crystal lattice and interactions with other molecules.
Q2: How does Methyl 5-chloro-2-nitrobenzoate interact with neighboring molecules in its solid state?
A2: The crystal structure analysis reveals that Methyl 5-chloro-2-nitrobenzoate molecules are linked together through weak C—H⋯O hydrogen bonds. [] These interactions arrange the molecules into layers that stack parallel to the (101) crystallographic plane. Additionally, the crystal packing exhibits short intermolecular C⋯O distances of [2.925(3) Å], suggesting potential weak interactions between neighboring molecules. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














